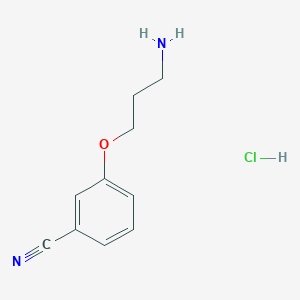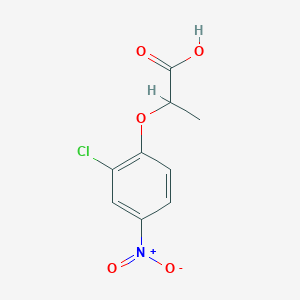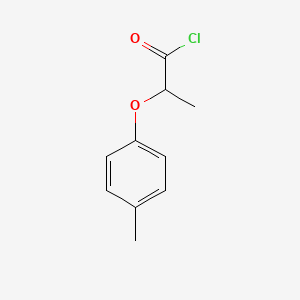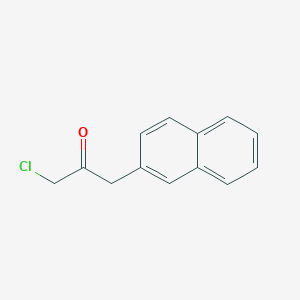
1-Chloro-3-(naphthalen-2-yl)propan-2-one
Übersicht
Beschreibung
“1-Chloro-3-(naphthalen-2-yl)propan-2-one” is a chemical compound with the molecular formula C13H11ClO . It has a molecular weight of 218.68 .
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-(naphthalen-2-yl)propan-2-one” consists of a naphthalene ring attached to a propan-2-one group at the 3rd position, and a chlorine atom attached at the 1st position .Wissenschaftliche Forschungsanwendungen
Photophysical Study in Biological Systems
1-Chloro-3-(naphthalen-2-yl)propan-2-one, a compound structurally similar to acrylodan and prodan, has been used in photophysical studies. These studies involve examining the emission properties of these probes in various solvents and their applications in studying biological systems. This research is significant for understanding the behavior of such compounds in different environments, which is crucial for their use in peptide and protein studies (Cerezo et al., 2001).
Crystallography and Molecular Structure Analysis
In crystallography, compounds like 1-Chloro-3-(naphthalen-2-yl)propan-2-one have been instrumental in understanding molecular structures. For instance, studies on related compounds have revealed insights into the molecular arrangement and bonding, aiding in the development of new materials with specific properties (Obregón-Mendoza et al., 2015).
Potential Chemotherapeutic Applications
Compounds structurally related to 1-Chloro-3-(naphthalen-2-yl)propan-2-one, like chalcones, have shown promise in chemotherapeutic applications. Their structural properties and reactivity offer potential in the development of anti-tumor and anti-diabetic drugs (Barakat et al., 2015).
Application in Oxidative Reactions
The compound has been used in studies investigating the effect of protecting groups on thallium(III)-promoted ring contraction of alkenols. These findings are significant for understanding reaction mechanisms and developing new synthetic methodologies (Ferraz & Silva, 2002).
Synthesis and Photophysical Properties
In terms of synthesis and photophysical properties, studies have been conducted on similar compounds to understand their solvatochromism and emission properties. These studies are crucial for the development of new fluorescent probes in biochemistry and molecular biology (Abelt et al., 2011).
Eigenschaften
IUPAC Name |
1-chloro-3-naphthalen-2-ylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-9-13(15)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYHSYGIOXRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(naphthalen-2-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





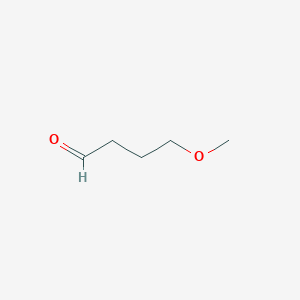
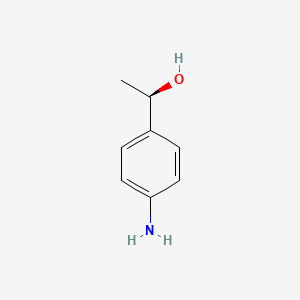
![[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester](/img/structure/B3115687.png)
![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B3115701.png)
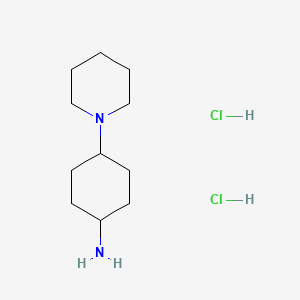
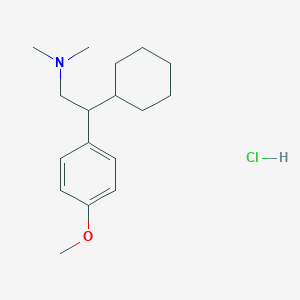
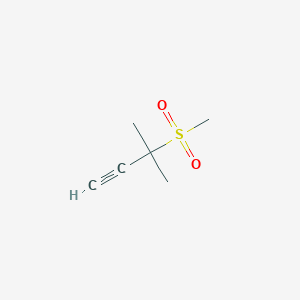
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3115722.png)
